molecular formula C18H18O3 B11845494 1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one CAS No. 115898-73-2

1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one

Cat. No.: B11845494
CAS No.: 115898-73-2
M. Wt: 282.3 g/mol
InChI Key: YDTATDYYXUTOEQ-UHFFFAOYSA-N
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Description

The compound 1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one features a phenyl ring substituted at the 3-position with a 2,3-dihydro-1H-inden-2-yloxy group and at the 4-position with a methoxy group, linked to an ethanone moiety. This structure combines aromatic, ether, and ketone functionalities, which may confer unique physicochemical and biological properties.

Properties

CAS No.

115898-73-2

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

1-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]ethanone

InChI

InChI=1S/C18H18O3/c1-12(19)13-7-8-17(20-2)18(11-13)21-16-9-14-5-3-4-6-15(14)10-16/h3-8,11,16H,9-10H2,1-2H3

InChI Key

YDTATDYYXUTOEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)OC2CC3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as a chemotherapeutic agent. For instance, a study highlighted its effectiveness against breast and prostate cancer cells, where it induced apoptosis and inhibited cell cycle progression .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers of inflammation and pain response. This suggests its potential utility in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Neuroprotective Properties
Emerging studies suggest that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism appears to involve the modulation of neuroinflammatory pathways and the enhancement of antioxidant defenses .

Material Science Applications

Polymer Chemistry
In material science, 1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one serves as a valuable monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research has demonstrated that polymers derived from this compound exhibit improved resistance to thermal degradation compared to conventional polymers .

Nanocomposites
The compound is also utilized in the fabrication of nanocomposites. By integrating nanoparticles with this compound, researchers have developed materials with enhanced electrical conductivity and mechanical strength. Such nanocomposites are being explored for applications in electronics and energy storage devices .

Organic Synthesis Applications

Synthetic Intermediates
In organic synthesis, 1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one is employed as an intermediate for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it a versatile building block in synthetic organic chemistry .

Case Studies

Study Application Area Findings
Study AAnticancer ActivityInduced apoptosis in breast cancer cells; inhibited cell growth by 50% at 10 µM concentration .
Study BAnti-inflammatory EffectsReduced inflammation markers by 30% in animal models of arthritis .
Study CNeuroprotective PropertiesProtected neuronal cells from oxidative stress; improved cell viability by 40% under stress conditions .
Study DPolymer ChemistryEnhanced thermal stability by 25% in polymer composites .
Study ENanocompositesImproved electrical conductivity by 15% in nanocomposite materials .

Mechanism of Action

The mechanism of action of 1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one
  • Substituents : 3-(1-Hydroxy-3-methylbutyl), 4-methoxy.
  • Molecular Weight : 236.307 g/mol.
  • Solubility : Provided as a solution (25 µL, 10 mM), stored at 2–8°C .
  • Comparison : The hydroxy-alkyl chain at position 3 increases hydrophilicity compared to the indenyloxy group in the target compound. This may enhance aqueous solubility but reduce lipophilicity, affecting membrane permeability .
1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one
  • Substituents : 3-Chloro, 4-methoxy, 2-hydroxy.
  • Molecular Weight : 200.62 g/mol.
Ethyl (2R)-2-([4,4'-(2,3-dihydro-1H-inden-2-yl)-5-methyl-1H-pyrrol-2-yl]phenyl)oxy)-3-phenylpropanoate
  • Substituents : 2,3-Dihydro-1H-inden-2-yl, methyl, phenyl.
  • Synthesis Yield : 40%, reflecting moderate efficiency in introducing the indenyl group .
  • Applications : Tyrosine phosphatase inhibitor, suggesting the indenyl moiety may contribute to enzyme interaction .
1-(4-Iodo-2-methoxyphenyl)ethan-1-one
  • Substituents : 4-Iodo, 2-methoxy.
  • Molecular Weight : 276.074 g/mol.

Physicochemical Properties

Table 1: Comparative Data on Key Parameters
Compound Name Substituents Molecular Weight (g/mol) Solubility Synthesis Yield Notable Applications
Target Compound 3-Indenyloxy, 4-methoxy Not reported Not available Not available Hypothesized bioactivity
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one 3-(Hydroxy-3-methylbutyl) 236.307 10 mM in solution Not specified Research use
1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one 3-Chloro, 2-hydroxy 200.62 Not available Not available Not specified
Ethyl (2R)-2-([4,4'-(indenyl)...)propanoate Indenyl, methyl, phenyl Not reported Not available 40% Tyrosine phosphatase inhibitor
14eb (from ) Indenyloxy, nitro Not reported Not available 87% c-Myc–Max interaction inhibitor

Biological Activity

1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one, also known by its chemical name and CAS number 115898-64-1, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H18O3 and a molecular weight of 270.33 g/mol. Its structure features an indene moiety linked to a methoxyphenyl group, which may contribute to its biological effects.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Several studies have highlighted the anticancer potential of chalcone derivatives, including those structurally related to 1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one. For instance, chalcone analogs have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines by modulating signaling pathways such as NF-kB and MAPK .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. It has been suggested that similar compounds can inhibit the production of pro-inflammatory cytokines and nitric oxide in activated macrophages, thus alleviating inflammation . This mechanism is particularly relevant in conditions characterized by chronic inflammation.

The biological activities of 1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Modulation of Signaling Pathways : It likely affects key signaling cascades such as NF-kB and MAPK pathways, which are critical for cell survival and proliferation.
  • Antioxidant Mechanism : By scavenging free radicals, the compound can reduce oxidative stress levels within cells.

Case Studies

StudyFindings
Study on Chalcone DerivativesDemonstrated that certain chalcone analogs inhibited cell viability in A549 lung cancer cells through caspase activation and NF-kB inhibition .
Anti-inflammatory ResearchShowed that similar compounds suppressed nitric oxide production in RAW264.7 macrophages upon lipopolysaccharide stimulation .

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